molecular formula C11H17N3O4S B2942792 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396791-07-3

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2942792
CAS No.: 1396791-07-3
M. Wt: 287.33
InChI Key: XOQVWCTUEGARJV-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxalamide group: This step may involve the reaction of an oxalyl chloride derivative with an amine precursor.

    Addition of the hydroxy and methylthio groups: These functional groups can be introduced through nucleophilic substitution or addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide group would yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of oxalamide.

    N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)urea: Contains a urea group instead of oxalamide.

Uniqueness

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-11(17,4-6-19-2)7-12-9(15)10(16)13-8-3-5-18-14-8/h3,5,17H,4,6-7H2,1-2H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQVWCTUEGARJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=NOC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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